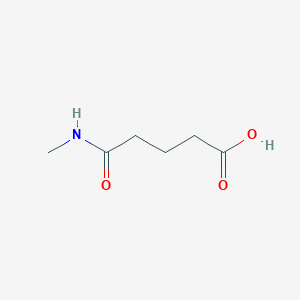

5-(methylamino)-5-oxoPentanoic acid

Overview

Description

5-(Methylamino)-5-oxoPentanoic acid, also known as creatinine, is a naturally occurring compound found in muscle tissue. It is produced from the breakdown of creatine, which is used as a source of energy for muscle contraction. Creatinine is excreted from the body through urine and is commonly used as a biomarker for kidney function.

Scientific Research Applications

Electrosynthesis and Preparation

- Electrosynthesis of 5-(methylamino)-5-oxoPentanoic acid : this compound, also known as 5-amino-4-oxopentanoic acid hydrochloride, was studied through electroreduction, revealing the influence of various factors such as cathode material, temperature, solvent nature, and cell design on the yield and quality of the compound. The synthesis achieved a high substance yield and content of the main substance using a copper cathode in a filter-press cell (Konarev et al., 2007). Similarly, another synthesis route from levulinic acid achieved an overall yield of 44% through a process involving esterification, bromination, and acidolysis (Lin Yuan, 2006).

Isotopomer Preparation and Synthetic Applications

- Isotopomer Preparation : The compound has been utilized in the synthesis of isotopomers, with a notable study describing a simple scheme to prepare any isotopomer of this compound (5-aminolevulinic acid) in few steps with high yield, highlighting its importance as a precursor in the biosynthesis of biologically active porphyrins (Shrestha‐Dawadi & Lugtenburg, 2003). Additionally, the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, a related compound, was achieved through selective bromination and alternative synthesis routes, demonstrating the compound's relevance in chemical synthesis (Zav’yalov & Zavozin, 1987).

Biological and Medicinal Applications

- Antibacterial Potential : A study synthesized derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which includes structural motifs similar to this compound, demonstrating moderate to good antibacterial activity against gram-positive and gram-negative microbes, indicating the potential medicinal application of the compound and its derivatives (Devi et al., 2018).

Catalytic and Enzymatic Reactions

- Catalytic and Enzymatic Studies : The compound's derivatives have been used in studies involving catalytic γ-C(sp3)-H bond activation of α-aminobutanoic acid derivatives, showcasing its utility in exploring new bidentate auxiliaries and enhancing our understanding of catalytic processes (Pasunooti et al., 2015). Furthermore, the reaction of related compounds with hydroxylamine hydrochloride has provided insights into the structural and chemical properties of azeto[3,2-d]isoxazoline and oxopentanoic acid derivatives (Kurihara, Mori & Sakamoto, 1977).

Mechanism of Action

Target of Action

It is structurally related to 5-aminosalicylic acid (5-asa), which is used for inflammatory diseases of the gastrointestinal tract .

Mode of Action

5-asa, a structurally related compound, is known to have anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, and gastroprotective properties . It is also an antioxidant with high biological activity among nonsteroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Pathways

5-asa, a structurally related compound, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . It is a major component of the sulfasalazine (SSZ) drug, which is separated in the large intestine by bacteria containing the enzyme azoreductases .

Pharmacokinetics

5-asa, a structurally related compound, is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to n-acetyl-5-aminosalicylic acid (n-ac-5-asa) principally by nat-1 .

Result of Action

5-asa, a structurally related compound, is known to have pharmacological and biological effects that include treatment of inflammatory bowel disease, and anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties .

Action Environment

It is worth noting that environmental factors can significantly influence the production and bioavailability of structurally related compounds like 5-asa .

properties

IUPAC Name |

5-(methylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-5(8)3-2-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDZEQGATNKWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2958911.png)

![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)